1-(4-溴苯基)哌啶-4-酮

描述

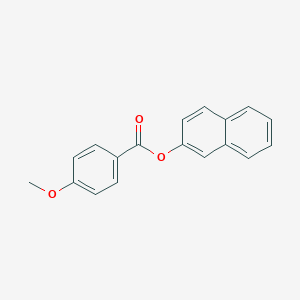

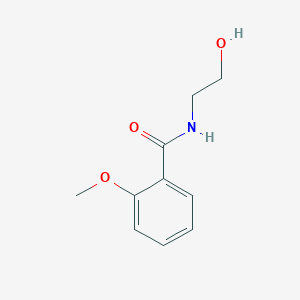

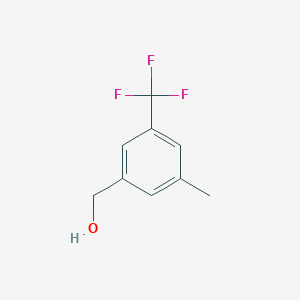

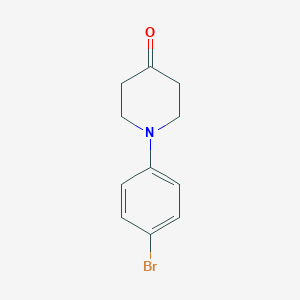

“1-(4-Bromophenyl)piperidin-4-one” is an organic compound . It is a derivative of piperidine . The IUPAC name of a similar compound, brorphine, is “1-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-imidazol-2-one” and it has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention .

Synthesis Analysis

Piperidine derivatives are synthesized through various methods, including the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)piperidin-4-one” is similar to that of bezitramide, an opioid . The compound is a derivative of piperidine .

Chemical Reactions Analysis

Piperidin-4-ones are used as intermediates in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromophenyl)piperidin-4-one” are not fully specified in the available sources .

科学研究应用

抗癌研究

哌啶-4-酮,包括“1-(4-溴苯基)哌啶-4-酮”之类的衍生物,据报道具有多种药理活性,其中之一是抗癌活性。 它们在合成可能用于癌症治疗的化合物的过程中用作通用的中间体 .

抗HIV研究

这些化合物也因其在抗HIV活性方面的潜力而得到研究。 哌啶-4-酮的结构特征可能有助于抑制HIV的复制,从而为开发新的抗逆转录病毒药物提供途径 .

阿片类止痛药开发

基于哌啶的结构在阿片类止痛药化合物中很重要。 例如,布洛芬是一种基于哌啶的阿片类止痛药,它因其可能比典型的阿片类药物产生更少的呼吸抑制而被研究 .

蛋白质组学研究

“1-(4-溴苯基磺酰基)哌啶-4-酮”是一种可用于蛋白质组学研究的相关化合物,表明哌啶-4-酮的溴苯基变体可用于蛋白质研究和相关应用 .

合成阿片类药物研究

布洛芬与“1-(4-溴苯基)哌啶-4-酮”结构相似,自2019年以来,在查获的毒品样本和法医案件中检测到的次数越来越多。 这表明此类化合物正在被研究其作为合成阿片类药物的效果和潜在风险 .

作用机制

Target of Action

The primary target of 1-(4-Bromophenyl)piperidin-4-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for pain management .

Mode of Action

1-(4-Bromophenyl)piperidin-4-one acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. Its potency is reported to be greater than morphine but less than fentanyl . The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one can lead to typical opioid effects such as analgesia, respiratory depression, and sedation .

Biochemical Pathways

The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

These typically include rapid absorption, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The activation of the MOR by 1-(4-Bromophenyl)piperidin-4-one leads to analgesic effects, providing relief from pain . It can also cause typical opioid side effects such as respiratory depression and sedation . The compound’s action can also lead to dependence, similar to other opioid substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromophenyl)piperidin-4-one. For instance, factors such as pH can affect the compound’s stability and solubility, potentially influencing its bioavailability and efficacy . Additionally, individual factors such as genetic variations in the MOR or metabolic enzymes could influence the compound’s effects .

实验室实验的优点和局限性

1-(4-Bromophenyl)piperidin-4-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be synthesized using a variety of methods. Additionally, because 1-(4-Bromophenyl)piperidin-4-one is soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO), it can be used in a variety of experiments. One limitation of 1-(4-Bromophenyl)piperidin-4-one is that it is not very stable and has a tendency to decompose over time. Additionally, 1-(4-Bromophenyl)piperidin-4-one is not very soluble in non-polar solvents, which can limit its use in certain experiments.

未来方向

There are several potential future directions for the study of 1-(4-Bromophenyl)piperidin-4-one. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to develop more efficient methods of synthesis and to explore its potential applications in the pharmaceutical, agricultural, and chemical industries. Finally, future research could be done to investigate the potential toxicity of 1-(4-Bromophenyl)piperidin-4-one and to develop methods to reduce its toxicity.

安全和危害

属性

IUPAC Name |

1-(4-bromophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZGTFCMSGXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640751 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154913-23-2 | |

| Record name | 1-(4-Bromophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)

![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)